molecular formula C8H4Cl4O B12688632 3-(Trichloromethyl)benzoyl chloride CAS No. 27428-84-8

3-(Trichloromethyl)benzoyl chloride

Cat. No.: B12688632
CAS No.: 27428-84-8
M. Wt: 257.9 g/mol
InChI Key: FWQULJSKSVBGFN-UHFFFAOYSA-N
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Description

3-(Trichloromethyl)benzoyl chloride is an organic compound with the molecular formula C8H5Cl4O. It is a derivative of benzoyl chloride where one of the hydrogen atoms on the benzene ring is replaced by a trichloromethyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trichloromethyl)benzoyl chloride typically involves the chlorination of benzoyl chloride. One common method includes the reaction of benzoyl chloride with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the trichloromethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Trichloromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-(trichloromethyl)benzoic acid and hydrochloric acid.

    Reduction: It can be reduced to form 3-(chloromethyl)benzoyl chloride.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Water: For hydrolysis reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    3-(Trichloromethyl)benzoic acid: Formed through hydrolysis.

    3-(Chloromethyl)benzoyl chloride: Formed through reduction.

Scientific Research Applications

3-(Trichloromethyl)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(Trichloromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The trichloromethyl group is highly electron-withdrawing, making the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Lacks the trichloromethyl group and is less reactive.

    3-(Trifluoromethyl)benzoyl Chloride: Contains a trifluoromethyl group instead of a trichloromethyl group, leading to different reactivity and applications.

Uniqueness

3-(Trichloromethyl)benzoyl chloride is unique due to its high reactivity and the presence of the trichloromethyl group, which imparts distinct chemical properties compared to other benzoyl chloride derivatives.

Properties

CAS No.

27428-84-8

Molecular Formula

C8H4Cl4O

Molecular Weight

257.9 g/mol

IUPAC Name

3-(trichloromethyl)benzoyl chloride

InChI

InChI=1S/C8H4Cl4O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H

InChI Key

FWQULJSKSVBGFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(=O)Cl

Origin of Product

United States

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